molecular formula C18H18N4O4S2 B12172123 [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](4-methoxyphenyl)methanone

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](4-methoxyphenyl)methanone

Cat. No.: B12172123
M. Wt: 418.5 g/mol
InChI Key: HFLJQVARUYQRKM-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that features a benzothiadiazole moiety linked to a piperazine ring, which is further connected to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of Benzothiadiazole Sulfonyl Chloride: The initial step involves the synthesis of benzothiadiazole sulfonyl chloride from benzothiadiazole through chlorosulfonation.

    Reaction with Piperazine: The benzothiadiazole sulfonyl chloride is then reacted with piperazine to form the intermediate compound.

    Coupling with Methoxyphenyl Methanone: Finally, the intermediate is coupled with 4-methoxyphenyl methanone under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group in the methanone moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. The presence of the benzothiadiazole moiety is particularly significant due to its known biological activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photovoltaics.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring provides additional binding sites, enhancing the compound’s affinity for its targets. The methoxyphenyl group contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its specific combination of functional groups. The presence of the methoxyphenyl group distinguishes it from other similar compounds, potentially offering different electronic properties and biological activities.

Biological Activity

The compound 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and other pharmacological effects.

Structural Overview

The compound consists of several key structural components:

  • Benzothiadiazole Moiety : Known for its role in various biological activities.
  • Piperazine Ring : Enhances binding affinity to biological targets.
  • Methanone Functional Group : Imparts reactivity that can be exploited in medicinal chemistry.

Biological Activity

Research indicates that compounds similar to this one exhibit a range of biological activities. The following sections summarize key findings regarding its effects on different biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzothiadiazole derivatives. For instance, modifications to the benzothiadiazole moiety have been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Target Organisms
Benzothiazole derivative A0.100.12Streptococcus aureus
Benzothiazole derivative B0.250.30Escherichia coli
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanoneTBDTBDTBD

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urinary tract infections, respectively.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Compound Tested
AcetylcholinesteraseTBD4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
UreaseTBDBenzothiadiazole derivatives

Note: IC50 = Concentration of inhibitor where the response (or activity) is reduced by half.

The mechanism by which 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exerts its biological effects involves interactions with specific molecular targets:

  • Protein Binding : The benzothiadiazole moiety can interact with various proteins and enzymes.
  • Cellular Pathway Modulation : The compound may affect signaling pathways critical for cellular functions.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of similar compounds in various biological assays. For example:

  • A study demonstrated that derivatives with specific substitutions on the benzothiadiazole ring exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .
  • Another research effort focused on the synthesis and evaluation of piperazine derivatives revealed significant enzyme inhibition capabilities .

Properties

Molecular Formula

C18H18N4O4S2

Molecular Weight

418.5 g/mol

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C18H18N4O4S2/c1-26-14-7-5-13(6-8-14)18(23)21-9-11-22(12-10-21)28(24,25)16-4-2-3-15-17(16)20-27-19-15/h2-8H,9-12H2,1H3

InChI Key

HFLJQVARUYQRKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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